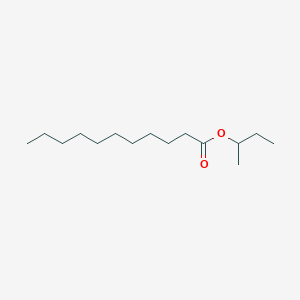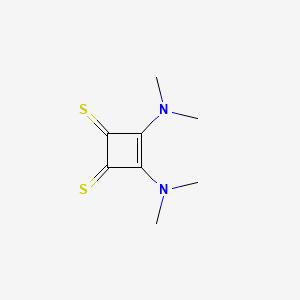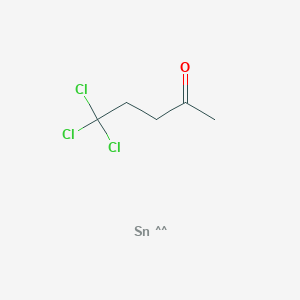
ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate is an organic compound that features a benzoylhydrazinyl group attached to a cyanopropenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with benzoylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoylhydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate involves its interaction with molecular targets through its functional groups. The benzoylhydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing pathways and processes within cells .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(2-benzoylhydrazinyl)-2-methylhexanoate: Similar structure but with a different alkyl chain.
2-Benzoyl-1-bromo-1-nitroethene: Shares the benzoyl group but differs in other functional groups.
Uniqueness
Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry.
Propiedades
Número CAS |
51725-67-8 |
|---|---|
Fórmula molecular |
C13H13N3O3 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(18)11(8-14)9-15-16-12(17)10-6-4-3-5-7-10/h3-7,9,15H,2H2,1H3,(H,16,17)/b11-9- |
Clave InChI |
RRXQXQWOFODEFW-LUAWRHEFSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\NNC(=O)C1=CC=CC=C1)/C#N |
SMILES canónico |
CCOC(=O)C(=CNNC(=O)C1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)


![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)




![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)


